An In-depth Technical Guide to 1-Ethyl-6-methyl-1H-indole-2-carboxylic acid: Synthesis, Properties, and Applications
An In-depth Technical Guide to 1-Ethyl-6-methyl-1H-indole-2-carboxylic acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-Ethyl-6-methyl-1H-indole-2-carboxylic acid, a substituted indole derivative of significant interest in medicinal chemistry and drug discovery. While a specific CAS number for this compound is not readily found in publicly available databases, this document outlines a robust synthetic pathway from a commercially available precursor, discusses its expected chemical properties, and explores its potential applications based on the well-documented activities of structurally related indole-2-carboxylic acids.
Introduction and Chemical Identity
1-Ethyl-6-methyl-1H-indole-2-carboxylic acid belongs to the vast and versatile class of indole-containing heterocyclic compounds. The indole scaffold is a core structural motif in numerous natural products, pharmaceuticals, and agrochemicals, exhibiting a wide range of biological activities. The specific substitution pattern of an ethyl group at the N1 position and a methyl group at the C6 position of the indole ring, combined with a carboxylic acid at the C2 position, is anticipated to modulate the molecule's physicochemical properties and biological targets.
Although a dedicated CAS number for 1-Ethyl-6-methyl-1H-indole-2-carboxylic acid is not prominently listed in major chemical databases, its synthesis can be reliably achieved from the known precursor, ethyl 6-methyl-1H-indole-2-carboxylate , which has the CAS number 16732-81-3 [1].
Synthetic Pathway
The synthesis of 1-Ethyl-6-methyl-1H-indole-2-carboxylic acid can be efficiently accomplished via a two-step process starting from ethyl 6-methyl-1H-indole-2-carboxylate. This process involves the N-alkylation of the indole nitrogen followed by the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
Step 1: N-Ethylation of Ethyl 6-methyl-1H-indole-2-carboxylate
The introduction of an ethyl group at the indole nitrogen can be achieved through a nucleophilic substitution reaction. The indole nitrogen, being weakly acidic, can be deprotonated by a suitable base to form a more nucleophilic indolide anion, which then reacts with an ethylating agent. A well-established and effective method for the N-alkylation of indole esters involves the use of an alkyl halide in the presence of a base in an appropriate solvent[2][3].
Experimental Protocol:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 6-methyl-1H-indole-2-carboxylate in acetone.
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Addition of Base: To the stirred solution, add an aqueous solution of potassium hydroxide (KOH). The base facilitates the deprotonation of the indole nitrogen.
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Addition of Ethylating Agent: Add ethyl bromide or ethyl iodide to the reaction mixture.
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Reaction Conditions: Stir the reaction mixture at room temperature for several hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).
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Work-up and Isolation: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent such as ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude ethyl 1-ethyl-6-methyl-1H-indole-2-carboxylate.
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Purification: The crude product can be purified by column chromatography on silica gel.
Step 2: Hydrolysis of Ethyl 1-ethyl-6-methyl-1H-indole-2-carboxylate
The final step in the synthesis is the hydrolysis of the ethyl ester to the carboxylic acid. This is a standard transformation that can be carried out under basic conditions. Conveniently, the reaction conditions can be adjusted from the N-alkylation step to directly yield the carboxylic acid[2][3].
Experimental Protocol:
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Reaction Setup: To the crude or purified ethyl 1-ethyl-6-methyl-1H-indole-2-carboxylate, add a solution of potassium hydroxide in a mixture of water and a co-solvent like ethanol or methanol.
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Reaction Conditions: Heat the reaction mixture to reflux and stir for several hours, monitoring the progress by TLC.
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Work-up and Isolation: After the hydrolysis is complete, cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., HCl) to a pH of approximately 2-3. The carboxylic acid will precipitate out of the solution.
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Purification: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to obtain 1-Ethyl-6-methyl-1H-indole-2-carboxylic acid. Further purification can be achieved by recrystallization from a suitable solvent system.
The following diagram illustrates the overall synthetic workflow:
Conclusion
1-Ethyl-6-methyl-1H-indole-2-carboxylic acid represents a valuable, yet underexplored, chemical entity with significant potential in drug discovery and development. While its specific physicochemical and biological properties await detailed characterization, a reliable synthetic route from a commercially available precursor is readily achievable. The established biological activities of related indole-2-carboxylic acid derivatives provide a strong rationale for the investigation of this compound as a potential therapeutic agent, particularly in the areas of infectious diseases. This guide serves as a foundational resource for researchers embarking on the synthesis and evaluation of this promising molecule.
References
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Gassman, P. G., & van Bergen, T. J. (1977). INDOLES FROM ANILINES: ETHYL 2-METHYLINDOLE-5-CARBOXYLATE. Organic Syntheses, 56, 72. doi: 10.15227/orgsyn.056.0072. [Link]
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Al-Hussain, S. A., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. [Link]
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Campaigne, E., & Archer, W. L. (1953). INDOLE-2-CARBOXYLIC ACID, ETHYL ESTER. Organic Syntheses, 33, 43. doi: 10.15227/orgsyn.033.0043. [Link]
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Al-Hussain, S. A., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. [Link]
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